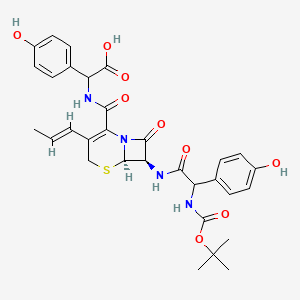

N-Boc-Cefprozil Amide

Description

N-Boc-Cefprozil Amide is a derivative of the cephalosporin antibiotic cefprozil, modified with a tert-butoxycarbonyl (Boc) protecting group on the amide nitrogen. This modification enhances stability during synthetic processes, particularly in peptide coupling and pharmaceutical intermediate synthesis.

The Boc group is widely used in organic synthesis to shield reactive amines, enabling selective reactions in multi-step syntheses. For example, 1-(Boc-Amino)cyclopropanecarboxylic acid (CAS 88950-64-5) demonstrates the utility of Boc protection in stabilizing cyclopropane-containing intermediates, which are critical in drug design . Similarly, this compound likely leverages this protection to improve solubility and reduce undesired side reactions during synthesis.

Properties

Molecular Formula |

C31H34N4O9S |

|---|---|

Molecular Weight |

638.7 g/mol |

IUPAC Name |

2-(4-hydroxyphenyl)-2-[[(6R,7R)-7-[[2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C31H34N4O9S/c1-5-6-18-15-45-28-23(33-25(38)21(16-7-11-19(36)12-8-16)34-30(43)44-31(2,3)4)27(40)35(28)24(18)26(39)32-22(29(41)42)17-9-13-20(37)14-10-17/h5-14,21-23,28,36-37H,15H2,1-4H3,(H,32,39)(H,33,38)(H,34,43)(H,41,42)/b6-5+/t21?,22?,23-,28-/m1/s1 |

InChI Key |

YDAHXHMOALKQEI-LUQZTBTPSA-N |

Isomeric SMILES |

C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)OC(C)(C)C)SC1)C(=O)NC(C4=CC=C(C=C4)O)C(=O)O |

Canonical SMILES |

CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)OC(C)(C)C)SC1)C(=O)NC(C4=CC=C(C=C4)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-Cefprozil Amide typically involves the protection of the amine group in Cefprozil with a Boc group. This can be achieved through the reaction of Cefprozil with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yields and minimal side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of solid acid catalysts can facilitate the deprotection of the Boc group, allowing for the continuous synthesis of the desired amide .

Chemical Reactions Analysis

Types of Reactions

N-Boc-Cefprozil Amide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

N-Boc-Cefprozil Amide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential as a prodrug, enhancing the delivery and efficacy of Cefprozil.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Boc-Cefprozil Amide is similar to that of Cefprozil. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis. This results in the weakening of the cell wall and ultimately leads to bacterial cell lysis and death .

Comparison with Similar Compounds

Comparison with Structurally Similar Amides

Structural Analogs

Key structural analogs include boronic acid-containing amides and Boc-protected carbamates (Table 1):

Key Observations :

- Boronic acid analogs (e.g., 373384-14-6) exhibit high structural similarity due to shared amide and aromatic moieties but differ in functional groups (boronic acid vs. cephalosporin core) .

- The Boc-protected cyclopropane derivative (88950-64-5) shares the Boc group’s protective role but lacks the β-lactam structure critical to cephalosporin activity .

Catalytic Systems

- Transition Metal Catalysts : Ruthenium, palladium, and nickel complexes are common in amidation but require stringent purification to remove metal residues . N-Boc-Cefprozil Amide’s pharmaceutical application may necessitate metal-free alternatives.

- Ionic Liquids : Tetrabutylammonium hydroxide (TBAH) in water enables nitrile-to-amide conversion under mild conditions. However, separating ionic liquids from hydrophilic products remains challenging , a limitation that could affect this compound’s scalability.

Physicochemical Properties

Comparative data for 1-(Boc-Amino)cyclopropanecarboxylic acid (Table 2) provides insights into Boc-protected amides:

| Property | 1-(Boc-Amino)cyclopropanecarboxylic acid | Hypothetical this compound* |

|---|---|---|

| Molecular Weight | 201.22 g/mol | ~450–500 g/mol (estimated) |

| LogP (iLOGP) | 0.73 | Higher (due to cephalosporin core) |

| H-Bond Donors | 2 | 3–4 (amide, β-lactam) |

| Synthetic Accessibility | 3.17 (moderate) | Likely lower (complex structure) |

*Estimated based on cefprozil (MW 389.42) and Boc group addition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.